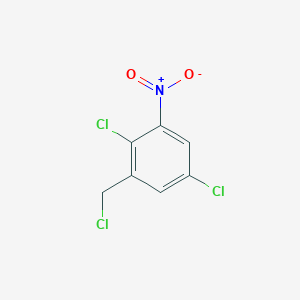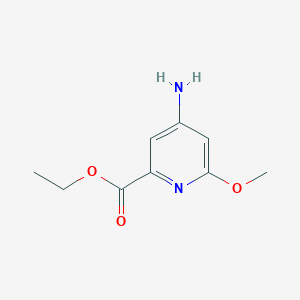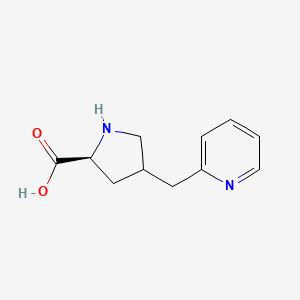
2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H4Cl3NO2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, a chloromethyl group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Nitration of 2,5-Dichlorotoluene: : The synthesis of 2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene can begin with the nitration of 2,5-dichlorotoluene. This reaction typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
-
Chloromethylation: : Following nitration, the chloromethylation of the nitro compound can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. This step introduces the chloromethyl group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : 2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and chlorine) on the benzene ring. Common nucleophiles include amines, thiols, and alkoxides.
-
Reduction Reactions: : The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
-
Oxidation Reactions: : The chloromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature and pressure.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products
Aminated Derivatives: From reduction of the nitro group.
Carboxylated Derivatives: From oxidation of the chloromethyl group.
Substituted Aromatics: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These derivatives can act as precursors to bioactive compounds with antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro and chlorine groups. This activation facilitates nucleophilic attack on the ring, leading to substitution reactions. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps, often involving catalytic hydrogenation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-1-(chloromethyl)-3-nitrobenzene
- 2,6-Dichloro-1-(chloromethyl)-3-nitrobenzene
- 2,5-Dichloro-1-(methyl)-3-nitrobenzene
Uniqueness
2,5-Dichloro-1-(chloromethyl)-3-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and nitro groups in the 2 and 5 positions, respectively, makes it particularly reactive towards nucleophilic substitution, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C7H4Cl3NO2 |
|---|---|
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
2,5-dichloro-1-(chloromethyl)-3-nitrobenzene |
InChI |
InChI=1S/C7H4Cl3NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2 |
Clé InChI |
VNUVTGAKNSCATN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CCl)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)

![2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12959005.png)

![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)


![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12959026.png)



![O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate](/img/structure/B12959069.png)

